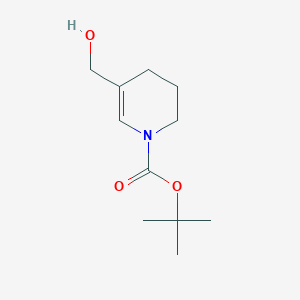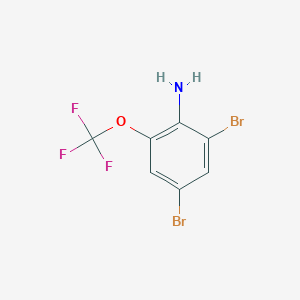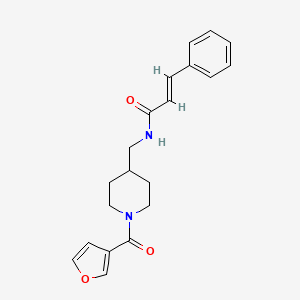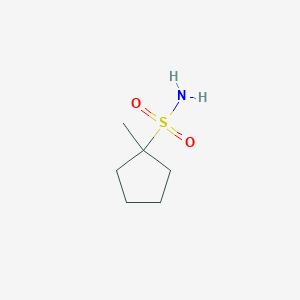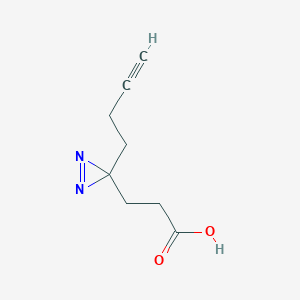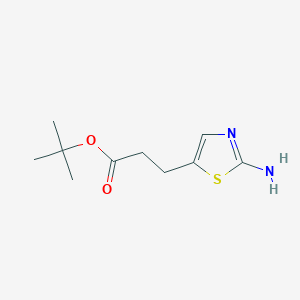![molecular formula C12H15NO4S B2852835 4-[(Cyclopentylamino)sulfonyl]benzoic acid CAS No. 436089-84-8](/img/structure/B2852835.png)
4-[(Cyclopentylamino)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclopentylamino)sulfonyl]benzoic acid (4-CPAB) is an organic compound belonging to the family of carboxylic acids. It is a colorless solid with a melting point of approximately 160°C. 4-CPAB is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of various compounds, such as amides, esters, and aldehydes. 4-CPAB is of great interest to scientists due to its wide range of applications in the pharmaceutical, chemical, and biochemical industries.
Applications De Recherche Scientifique
Application in Chemical Biology
Field
Application Summary
Sulfonyl fluorides, such as “4-[(Cyclopentylamino)sulfonyl]benzoic acid”, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are often used as warheads due to their balance of biocompatibility (including aqueous stability) and protein reactivity .
Methods of Application
The specific methods of application or experimental procedures would depend on the context of the study. Generally, these compounds are used as reactive probes in various biological systems, reacting with specific proteins or other biomolecules to elucidate their function or structure .
Results or Outcomes
The results or outcomes of these studies would also depend on the specific context. However, the use of sulfonyl fluorides can provide valuable insights into the function and structure of various biological systems .
Application in Antimicrobial Research
Field
Application Summary
Compounds similar to “4-[(Cyclopentylamino)sulfonyl]benzoic acid”, such as “4-[(4-Chlorophenyl)sulfonyl]benzoic acid” derivatives, have been synthesized and evaluated for their antimicrobial activity .
Methods of Application
The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
Results or Outcomes
The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .
Application in Protease Inhibition
Field
Application Summary
Sulfonyl fluorides, such as “4-[(Cyclopentylamino)sulfonyl]benzoic acid”, are known to modify not only reactive serines, resulting in their common use as protease inhibitors .
Results or Outcomes
Application in Enzyme Binding Site Mapping
Field
Application Summary
Sulfonyl fluoride probes, such as “4-[(Cyclopentylamino)sulfonyl]benzoic acid”, can find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites .
Results or Outcomes
Application in Synthetic Methods Development
Field
Application Summary
Sulfonyl fluorides, such as “4-[(Cyclopentylamino)sulfonyl]benzoic acid”, have been used as targets and substrates in the development of new synthetic methods . The balance of reactivity and stability that is so attractive for these applications .
Results or Outcomes
Application in Biochemistry
Field
Application Summary
Sulfonyl fluorides, such as “4-[(Cyclopentylamino)sulfonyl]benzoic acid”, have been used in biochemistry . Early reports regarding the use of sulfonyl fluorides in biochemistry noted the discovery of the bactericidal effects of sulfonyl fluoride-substituted benzoic acids towards Bacillus subtilis and lactic acid bacteria .
Propriétés
IUPAC Name |
4-(cyclopentylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)9-5-7-11(8-6-9)18(16,17)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMNEBXKOSVTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopentylamino)sulfonyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)
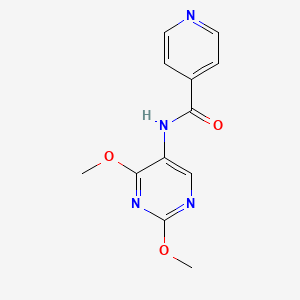
![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)
